molecular formula C25H22N4O5 B6565158 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921799-01-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6565158
CAS No.: 921799-01-1
M. Wt: 458.5 g/mol
InChI Key: VDCQFMWBDKENFG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a pyrido-pyrimidine derivative featuring a benzodioxolylmethyl group and a 4-methylbenzyl substituent. The benzodioxole moiety enhances lipophilicity, while the 4-methylbenzyl group may influence steric and electronic properties critical for target binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-16-4-6-17(7-5-16)13-29-24(31)23-19(3-2-10-26-23)28(25(29)32)14-22(30)27-12-18-8-9-20-21(11-18)34-15-33-20/h2-11H,12-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCQFMWBDKENFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations and Their Impacts

Table 1: Key Structural Differences Among Analogues
Compound Name / ID Core Structure R1 (Pyrimidine Substitution) R2 (Benzodioxol Substitution) Key Functional Groups
Target Compound Pyrido[3,2-d]pyrimidine 4-Methylbenzyl Benzodioxol-5-ylmethyl 2,4-Dioxo, Acetamide
N-(1,3-Benzodioxol-5-yl)-... () Pyrido[3,2-d]pyrimidine 3-Pyridinylmethyl Benzodioxol-5-yl 2,4-Dioxo, Acetamide
4-Methoxy Variant () Pyrido[3,2-d]pyrimidine 4-Methoxybenzyl Benzodioxol-5-ylmethyl 2,4-Dioxo, Acetamide
2-Amidobenzimidazole Derivatives () Benzimidazole-Pyrazole Variable (e.g., benzoyl) N/A Acetamide, Pyrazole
  • Electronic Effects : The 4-methyl group in the target compound (electron-donating) contrasts with the 4-methoxy group (stronger electron-donating) in , which may alter binding pocket interactions in enzymes like HDACs or kinases .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 4-Methoxy Variant () 2-Amidobenzimidazole () Chloropyridyl Acetamide ()
Molecular Weight (g/mol) ~490 (estimated) ~506 350–450 ~420
Melting Point (°C) Not reported Not reported 268–287 () Not reported
LogP (Predicted) ~3.2 ~2.8 ~2.5–3.5 ~3.0
Hydrogen Bond Acceptors 8 9 6–8 7
  • Melting Points : Pyrido-pyrimidines with rigid cores (e.g., ) exhibit higher melting points (268–287°C) than benzimidazole derivatives, suggesting stronger crystal lattice interactions .

Key Differences :

  • The 4-methylbenzyl substituent requires selective alkylation conditions to avoid over-substitution, contrasting with methoxy variants requiring protective group strategies .
Table 3: Bioactivity Comparisons
Compound Target Enzymes/Proteins IC50/EC50 (µM) Binding Affinity (ΔG, kcal/mol) Key Interactions
Target Compound HDAC8 (predicted) Not reported −8.2 (docking estimate) Hydrophobic (4-methylbenzyl), H-bond (acetamide)
Aglaithioduline () HDAC8 0.15 −9.1 Zinc-binding (hydroxamate), H-bonds
4-Methoxy Variant Kinases (hypothesized) Not reported −7.8 H-bond (methoxy), π-π stacking
  • Docking Variability: Structural motif clustering () indicates that minor substituent changes (e.g., methyl vs. methoxy) significantly alter binding pocket interactions, particularly in hydrophobic regions .

Analytical and Spectroscopic Characterization

  • ¹H NMR : The benzodioxol methyl group in the target compound resonates at δ 4.5–5.0 ppm, distinct from methoxy signals (δ 3.8–4.0 ppm) in .
  • IR Spectroscopy : Strong carbonyl stretches (1680–1720 cm⁻¹) confirm the 2,4-dioxo pyrido-pyrimidine core, consistent with analogues in and .

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